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Preclinical Dosing Data for CEP-28122

The following table summarizes the dosing schedule and efficacy data from the original preclinical studies of

CEP-28122 in mouse xenograft models [1].

Dosing Tumor Models . - -
. o Reported Efficacy Key Findings & Duration

Regimen (ALK-Positive)
30 mglkg Various xenografts Substantial target Pharmacodynamic assessment
(Single dose) inhibition (>90% for >12  [1]

hours)
30 mg/kg twice ALCL, NSCLC, Complete/near Dose-dependent antitumor
daily (or higher) Neuroblastoma complete tumor activity [1]

regressions
55 mgl/kg twice Sup-M2 (NSCLC) Sustained tumor 4-week treatment; no tumor
daily xenografts regression reemergence for >60 days post-

treatment [1]
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Dosing Tumor Models . o .

. . Reported Efficacy Key Findings & Duration
Regimen (ALK-Positive)
100 mg/kg Primary human Sustained tumor 2-week treatment; no tumor
twice daily ALCL tumor grafts regression reemergence for >60 days post-

treatment [1]

Modern Framework for Dosage Optimization

The field of oncology drug development has evolved significantly since CEP-28122 was first studied.
Current best practices, highlighted by initiatives like the FDA's Project Optimus, emphasize moving
beyond the historical Maximum Tolerated Dose (MTD) approach for targeted therapies [2] [3]. The
following workflow outlines a modern, model-informed strategy for dosage optimization that you can apply

in your research.

(Start: Preclinical & Early Clinical Data)

egrate Tota of Data
Data for Integration
Apply Model-Informed Approaches Pharmacokinetics (PK) ((I;hgam]l;f;iygzg;éigt))j (I(’zeélmcl)rg;y flfél;igj Safety & Tolerability

_—

Model-Informed Approaches

Select & Compare Dosages

Population PK (PopPK) Exposure-Response (E-R) Quantitative Systems
Modeling Modeling Pharmacology (QSP)

Final Dosage Decision for Registrational Trial
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Key Considerations for Model-Informed Approaches

When applying the model-informed approaches shown in the workflow, consider the following data types

and techniques to build a robust justification for your proposed dosage [2]:

¢ Relevant Data Types:

o Nonclinical Data: Plasma drug concentration, tumor partitioning, target engagement, and
efficacy in model systems (e.g., tumor growth inhibition).
o Clinical Pharmacology: Key PK parameters (C~max~, T~max~, trough concentration, half-life,

AUC).

o Clinical Safety: Incidence of dose interruptions/reductions, adverse event (AE) grades, time to
toxicity.

o Clinical Efficacy: Overall response rate (ORR), effect on surrogate endpoint biomarkers (e.g.,
CtDNA).

¢ Key Analytical Techniques:

o Exposure-Response Modeling: Couples drug exposure with both efficacy and safety
endpoints to predict the probability of benefit and risk at different dosages.

o Clinical Utility Index (CUI): Provides a quantitative framework to collaboratively integrate
diverse data and balance benefit-risk to determine the optimal dose [3].

o Adaptive Trial Designs: Seamless trials that combine phases (e.g., FIH and proof-of-concept)
allow for more rapid enroliment and accumulation of long-term safety and efficacy data to better
inform dosing decisions [2] [3].

FAQs and Troubleshooting

Q1: The original study used a "30 mg/kg twice daily" regimen with success. Why should I consider a
different dosing strategy in my research? The 3+3 dose-escalation design used historically often leads to
the selection of the Maximum Tolerated Dose (MTD). For targeted therapies like ALK inhibitors, this can
result in unnecessarily high dosages that cause more toxicity without added benefit [2] [3]. Modern oncology

drug development, guided by FDA Project Optimus, encourages a shift towards identifying the dosage that
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offers the best therapeutic window (balance between efficacy and safety), which may be lower than the

MTD [3].

Q2: What are common pitfalls in translating preclinical dosing to clinical studies, and how can I avoid

them?

o Pitfall 1: Assuming the MTD is the most effective dose. A high incidence of dose-limiting toxicities in
later-stage trials often results from this approach [3].
o Solution: Use the model-informed approaches outlined above. Collect rich PK/PD data early
and perform exposure-response analyses to identify dosages with a high probability of efficacy
and acceptable safety [2].
o Pitfall 2: Over-reliance on short-term toxicity data from small animal cohorts.
o Solution: Incorporate "backfill cohorts" or expansion cohorts in early trials to treat more
patients at dosages of interest that may be below the MTD. This provides more robust data on
the benefit-risk ratio [3].

Q3: The available data for CEP-28122 is from 2012. How reliable is it for current research? While the
2012 data robustly demonstrates the compound's potency and antitumor activity, the methods for dose
selection and optimization have advanced considerably. You should use the historical data as a foundational
reference for the compound's activity and plausible dosing range. However, for modern drug development,
your experimental design should incorporate the contemporary dosage optimization principles discussed here

[2] [3].

A Note on Experimental Protocol Gaps

The search results provide a high-level summary of the original in vivo studies but do not contain the
detailed, step-by-step experimental methodologies for efficacy or PK/PD studies [1]. To design your
experiments, you will likely need to consult the original paper's supplementary materials or standard

operating procedures (SOPs) from your institution for:

e Detailed formulation preparation for oral gavage in mice.

e Specific tumor implantation and measurement techniques.

e Exact protocols for collecting and processing blood and tissue samples for PK and PD analysis (e.g.,
LC-MS/MS for drug concentration, Western blot for p-ALK inhibition).
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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